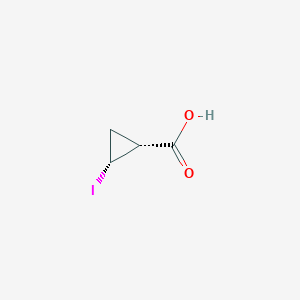

(1R,2R)-2-iodocyclopropanecarboxylic acid

Description

(1R,2R)-2-Iodocyclopropanecarboxylic acid (CAS: 692288-05-4) is a chiral cyclopropane derivative featuring an iodine atom and a carboxylic acid group in a cis-configuration. Its molecular formula is C₄H₅IO₂, with a molecular weight of 211.99 g/mol . The compound exhibits a melting point of 74°C and a predicted density of 2.30 g/cm³ . It is primarily used as a synthetic building block in organic chemistry, particularly in pharmaceutical and agrochemical research, due to the iodine atom’s utility as a leaving group in substitution reactions. Safety protocols emphasize avoiding heat, moisture, and direct skin/eye contact due to its irritant properties .

Properties

IUPAC Name |

(1R,2R)-2-iodocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDDIEQQVGNSGM-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-iodocyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by iodination. One common method is the reaction of cyclopropanecarboxylic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of (1R,2R)-2-iodocyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The iodination step can be optimized using automated systems to control the addition of iodine and oxidizing agents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-Iodocyclopropanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to carbon dioxide.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Formation of substituted cyclopropane derivatives.

Oxidation Reactions: Formation of carboxylates or carbon dioxide.

Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

Synthesis and Reactivity

(1R,2R)-2-iodocyclopropanecarboxylic acid can be synthesized through various methodologies involving iodination of cyclopropanecarboxylic acid derivatives. Its unique structure allows it to participate in several chemical reactions, such as nucleophilic substitutions and cycloadditions.

Applications in Organic Synthesis

- Building Block for Complex Molecules :

- Synthesis of Bioactive Compounds :

- Reagent in Asymmetric Synthesis :

Medicinal Chemistry Applications

- Antiviral Activity :

- Anticancer Agents :

Material Science Applications

- Polymer Chemistry :

Data Table: Summary of Applications

Case Studies

- Case Study on Antiviral Activity :

- Synthesis of Anticancer Agents :

Mechanism of Action

The mechanism of action of (1R,2R)-2-iodocyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and carboxylic acid group can participate in various binding interactions, influencing the activity of the target molecules. The compound’s chiral nature allows for selective interactions with chiral environments, making it useful in stereoselective processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Iodine vs. Fluorine : The iodine substituent in (1R,2R)-2-iodocyclopropanecarboxylic acid is bulkier and less electronegative than fluorine. This results in weaker C-I bond strength (~234 kJ/mol) compared to C-F (~485 kJ/mol), making the iodine atom a superior leaving group in nucleophilic substitutions . However, fluorine’s electron-withdrawing effect enhances the acidity of the carboxylic acid group (predicted lower pKa) .

- Iodine vs. Phenyl/Chlorophenyl: The phenyl group introduces steric hindrance and π-π interactions, which are absent in the iodine derivative.

Biological Activity

(1R,2R)-2-iodocyclopropanecarboxylic acid, with the molecular formula CHIO and CAS number 122676-92-0, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The compound is characterized by a cyclopropane ring with an iodine substituent and a carboxylic acid functional group. Its structure allows for distinct interactions within biological systems, making it a subject of study for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHIO |

| Molecular Weight | 200.99 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| IUPAC Name | (1R,2R)-2-iodocyclopropanecarboxylic acid |

Research indicates that (1R,2R)-2-iodocyclopropanecarboxylic acid may exhibit several biological activities through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes critical for the survival of certain pathogens or cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Receptor Interaction : The structural features of (1R,2R)-2-iodocyclopropanecarboxylic acid allow it to interact with biological receptors, potentially modulating signaling pathways relevant to disease processes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of (1R,2R)-2-iodocyclopropanecarboxylic acid:

- Synthesis : The synthesis typically involves multi-step organic reactions where iodine is introduced into the cyclopropane framework. The reaction conditions often require specific catalysts and controlled temperatures to yield high purity products .

- Biological Evaluation : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated that (1R,2R)-2-iodocyclopropanecarboxylic acid exhibited significant cytotoxicity at micromolar concentrations .

Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.